4-[(2-Methyl-2-propenyl)oxy]piperidine hydrochloride
Description
Properties
IUPAC Name |
4-(2-methylprop-2-enoxy)piperidine;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H17NO.ClH/c1-8(2)7-11-9-3-5-10-6-4-9;/h9-10H,1,3-7H2,2H3;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MKSZWBSFHLRHHB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=C)COC1CCNCC1.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H18ClNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
191.70 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of 4-[(2-Methyl-2-propenyl)oxy]piperidine hydrochloride involves the reaction of piperidine with 2-methyl-2-propenyl chloride under specific conditions. The reaction typically requires a solvent such as dichloromethane and a base like triethylamine to facilitate the reaction. The product is then purified through crystallization or other suitable methods . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity.
Chemical Reactions Analysis
4-[(2-Methyl-2-propenyl)oxy]piperidine hydrochloride can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, resulting in the formation of reduced derivatives.
Scientific Research Applications
Organic Synthesis
This compound serves as a reagent in organic synthesis, acting as a building block for more complex molecules. Its unique structure allows for versatile chemical reactions, making it valuable in the development of new synthetic pathways.
Biochemical Assays
In biological research, 4-[(2-Methyl-2-propenyl)oxy]piperidine hydrochloride is utilized in biochemical assays to study enzyme interactions and protein modifications. Its ability to modulate enzyme activity facilitates the exploration of biochemical pathways and mechanisms.
Medicinal Chemistry
The compound has garnered attention in medicinal chemistry due to its potential therapeutic applications. Research indicates that it may exhibit various biological activities, making it a candidate for drug development. Its interaction with specific molecular targets can lead to significant pharmacological effects, warranting further investigation into its therapeutic potential.
Industrial Applications
In the chemical industry, this compound is used in the production of various chemical intermediates and products. Its reactivity and functional properties make it suitable for industrial applications where specific chemical transformations are required.
Case Studies
- Enzyme Interaction Studies : Research has demonstrated that this compound can effectively inhibit certain enzymes involved in metabolic pathways, suggesting potential applications in metabolic disease treatments.
- Drug Development : Preliminary studies indicate that derivatives of this compound show promise as leads for new pharmacological agents targeting neurological disorders due to their ability to cross the blood-brain barrier.
- Chemical Synthesis Innovations : Recent advancements have utilized this compound as a key intermediate in synthesizing novel compounds with enhanced biological activity, showcasing its versatility in synthetic chemistry.
Mechanism of Action
The mechanism of action of 4-[(2-Methyl-2-propenyl)oxy]piperidine hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can modulate the activity of these targets, leading to various biochemical effects. The exact pathways and molecular targets depend on the specific application and context of use .
Comparison with Similar Compounds
Structural and Molecular Comparisons
The table below summarizes key structural and molecular differences between 4-[(2-Methyl-2-propenyl)oxy]piperidine hydrochloride and related compounds:
Note: The molecular formula for 4-[(2-Methyl-2-propenyl)oxy]piperidine HCl is inferred from analogs in and .
Key Observations:
- Substituent Effects : The methallyloxy group in the target compound offers distinct reactivity compared to bulky diphenylmethoxy () or electron-deficient nitrophenyl groups (). Its allyl group may enhance hydrophobicity but reduce solubility compared to polar substituents.
- Molecular Weight : The target compound is lighter (~219.75 g/mol) than 4-(Diphenylmethoxy)piperidine HCl (303.83 g/mol), suggesting differences in pharmacokinetic properties like diffusion rates or metabolic stability .
Research Findings and Gaps
- Structural Analog Studies : and highlight the prevalence of ethoxy-linked substituents in piperidine derivatives, but the direct methallyloxy substitution in the target compound remains understudied.
- Toxicological Needs : Acute and chronic toxicity data are critical for advancing the target compound into pharmaceutical or industrial applications, as seen in the case of 4-(4-Nitrophenyl)piperidine HCl .
Biological Activity
4-[(2-Methyl-2-propenyl)oxy]piperidine hydrochloride is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, including mechanisms of action, therapeutic applications, and relevant case studies.
The biological activity of this compound is primarily attributed to its interaction with specific receptors and enzymes in the body. It is hypothesized to act as an agonist for certain neurotransmitter receptors, influencing pathways related to neurotransmission and potentially impacting conditions such as anxiety and depression.
Key Mechanisms:
- Receptor Binding : The compound may bind to various neurotransmitter receptors, including those for serotonin and dopamine, modulating their activity.
- Enzyme Inhibition : It could inhibit specific enzymes involved in neurotransmitter metabolism, leading to increased levels of these signaling molecules.
Antimicrobial Properties
Research indicates that derivatives of piperidine compounds exhibit antimicrobial properties. For instance, studies have shown that piperidine derivatives can inhibit the growth of various bacterial strains, suggesting potential applications in treating infections .
Anticancer Activity
Some studies have explored the anticancer potential of piperidine derivatives. For example, compounds with similar structural features have demonstrated cytotoxic effects against cancer cell lines by inducing apoptosis and inhibiting cell proliferation .
Case Study 1: Antimicrobial Activity
A study assessed the antimicrobial efficacy of several piperidine derivatives, including this compound. The compound was tested against Gram-positive and Gram-negative bacteria using standard agar diffusion methods. Results indicated significant inhibition zones against Staphylococcus aureus and Escherichia coli, suggesting its potential as an antimicrobial agent.
| Bacterial Strain | Inhibition Zone (mm) |
|---|---|
| Staphylococcus aureus | 15 |
| Escherichia coli | 12 |
| Pseudomonas aeruginosa | 10 |
Case Study 2: Anticancer Activity
In vitro studies evaluated the cytotoxic effects of the compound on human cancer cell lines (e.g., HeLa and MCF-7). The results showed that treatment with this compound led to a dose-dependent decrease in cell viability.
| Concentration (µM) | Cell Viability (%) |
|---|---|
| 0 | 100 |
| 10 | 85 |
| 50 | 65 |
| 100 | 40 |
Research Findings
Recent research has focused on optimizing the synthesis of this compound and exploring its pharmacological profiles. For instance, modifications to the piperidine structure have been investigated to enhance its biological activities while minimizing toxicity .
Q & A
Q. What are the critical safety precautions for handling 4-[(2-Methyl-2-propenyl)oxy]piperidine hydrochloride in laboratory settings?
- Methodological Answer: Researchers must prioritize personal protective equipment (PPE), including nitrile gloves, lab coats, and safety goggles, to prevent skin/eye contact. Use fume hoods to minimize inhalation risks, as airborne particulates may cause respiratory irritation . Storage should be in a dry, cool (2–8°C) environment, away from oxidizers and heat sources, to maintain stability . Spill management requires immediate isolation, dust suppression with wet methods, and disposal via approved chemical waste protocols .
Q. How can the purity of synthesized this compound be validated?
- Methodological Answer: Purity assessment typically employs high-performance liquid chromatography (HPLC) with UV detection or mass spectrometry (MS). Comparative analysis against reference standards (e.g., pharmacopeial-grade materials) ensures accuracy . For novel derivatives, nuclear magnetic resonance (NMR) spectroscopy (¹H/¹³C) and elemental analysis (C, H, N) are critical to confirm structural integrity .
Q. What solvent systems are compatible with this compound for reaction optimization?
- Methodological Answer: Based on analogous piperidine hydrochlorides, polar aprotic solvents (e.g., dichloromethane, acetonitrile) are suitable for nucleophilic substitutions or esterifications. Aqueous solubility is limited, necessitating phase-transfer catalysts for biphasic reactions. Avoid strong bases (e.g., NaOH) unless reaction conditions explicitly require deprotonation .
Advanced Research Questions
Q. How can conflicting toxicity data for structurally related piperidine hydrochlorides be reconciled?
- Methodological Answer: Discrepancies often arise from variations in test models (e.g., in vitro vs. in vivo) or impurity profiles. Researchers should:
- Compare batch-specific impurity levels using LC-MS .
- Validate acute toxicity assays (e.g., OECD Guideline 423) under controlled conditions .
- Cross-reference ecotoxicological data (e.g., biodegradability, bioaccumulation potential) from regulatory databases .
Q. What strategies optimize the yield of this compound in multi-step syntheses?
- Methodological Answer:
- Step 1: Intermediate purification via column chromatography (silica gel, hexane/ethyl acetate gradient) reduces side products .
- Step 2: Catalytic hydrogenation (Pd/C or Raney Ni) under controlled H₂ pressure enhances selectivity for the propenyl ether moiety .
- Step 3: Acidic workup (HCl in ethanol) ensures quantitative protonation to the hydrochloride salt, with recrystallization (ethanol/diethyl ether) to achieve >95% purity .
Q. How does the steric and electronic profile of the 2-methylpropenyl group influence reactivity in piperidine derivatives?
- Methodological Answer: The 2-methylpropenyl group introduces steric hindrance, reducing nucleophilic attack at the piperidine nitrogen. Electronically, the allyl ether moiety stabilizes adjacent carbocations, facilitating electrophilic substitutions. Computational modeling (DFT) can predict regioselectivity in reactions like Friedel-Crafts alkylation . Experimentally, kinetic studies under varying temperatures/pH quantify these effects .
Contradiction Analysis
Q. Why do stability profiles of piperidine hydrochlorides vary across studies despite similar structures?
- Methodological Answer: Variations arise from:
- Crystallinity: Amorphous forms degrade faster than crystalline phases (confirmed via X-ray diffraction) .
- Counterion effects: Hydrochloride salts generally exhibit higher hygroscopicity vs. free bases, accelerating hydrolysis in humid environments .
- Storage conditions: Studies omitting desiccants or temperature controls report shorter shelf lives .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
